molecular formula C6H14N2 B2881207 trans-N1,N1-dimethylcyclobutane-1,3-diamine CAS No. 1230100-88-5

trans-N1,N1-dimethylcyclobutane-1,3-diamine

Cat. No.: B2881207
CAS No.: 1230100-88-5
M. Wt: 114.192
InChI Key: JNMHKIHUTNBSJN-UHFFFAOYSA-N
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Description

trans-N1,N1-dimethylcyclobutane-1,3-diamine is a cyclobutane-derived diamine with two dimethylated amine groups at the 1,3-positions in a trans-configuration (opposite spatial orientation). Its molecular formula is C₆H₁₄N₂, with a molecular weight of 114.19 g/mol for the free base and 187.11 g/mol for its dihydrochloride salt (CAS: 2230911-87-0) . The trans-configuration imposes rigidity on the molecule, distinguishing it from linear or less constrained analogs. This compound is primarily utilized in medicinal chemistry and organic synthesis as a chiral building block or ligand .

Properties

IUPAC Name

1-N,1-N-dimethylcyclobutane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-8(2)6-3-5(7)4-6/h5-6H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMHKIHUTNBSJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-N1,N1-dimethylcyclobutane-1,3-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutanedione with dimethylamine in the presence of a reducing agent . The reaction conditions often require specific temperatures and solvents to ensure the desired trans configuration is achieved.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Various halogenating agents and nucleophiles.

Major Products Formed:

Mechanism of Action

The mechanism of action of trans-N1,N1-dimethylcyclobutane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, influencing catalytic activities and biochemical pathways. Its effects are mediated through the modulation of enzyme activity and the alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Linear N1,N1-Dimethylalkane-diamines

Examples include N1,N1-dimethylethane-1,2-diamine and N1,N1-dimethylpropane-1,3-diamine ().

Property trans-N1,N1-dimethylcyclobutane-1,3-diamine N1,N1-dimethylpropane-1,3-diamine
Molecular Weight 114.19 g/mol 102.18 g/mol
Structure Cyclobutane ring, trans-configuration Linear propane backbone
Rigidity High (due to cyclobutane ring) Low (flexible chain)
Synthetic Complexity Higher (requires cyclization steps) Lower (direct amidation)

Cyclohexane-Based Diamines

N-cyclohexyl-N-(3-dimethylamino-propyl)-propane-1,3-diamine () features a bulkier cyclohexyl group.

Property This compound N-cyclohexyl-N-(3-dimethylamino-propyl)-propane-1,3-diamine
Ring Size 4-membered (cyclobutane) 6-membered (cyclohexane)
Steric Effects High angle strain, compact structure Low strain, bulkier substituent
Applications Research chemical, ligand design Inhibitor of aminoglycoside-modifying enzymes

The smaller cyclobutane ring increases angle strain , which may enhance reactivity or alter binding kinetics compared to cyclohexane derivatives .

Chiral Diamines with Bulky Substituents

Examples include (S)-N1,N3-dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine ().

Property This compound Chiral Propane-1,3-diamine Derivatives
Substituents Two methyl groups Benzyl, phenylethyl groups
Chirality Not explicitly reported Yes (stereogenic centers)
Applications Ligand, intermediate Chiral auxiliaries, organocatalysis

Sulfur-Containing Analogs

(R)-N1,N1-dimethyl-4-(phenylthio)butane-1,3-diamine () incorporates a sulfur atom.

Property This compound (R)-N1,N1-dimethyl-4-(phenylthio)butane-1,3-diamine
Functional Group Amine-only Thioether linkage
Electronic Effects Basic amines Sulfur introduces polarizability
Biological Activity Undocumented Used in Bcl-2/Bcl-xL inhibitor synthesis

The sulfur atom in the analog enables redox activity and metal coordination , which the cyclobutane derivative lacks .

Key Research Findings

  • Synthesis : Cyclobutane derivatives often require specialized methods like ring-closing metathesis, whereas linear diamines are synthesized via straightforward amidation ().
  • Physical Properties: The hydrochloride salt of this compound (187.11 g/mol) exhibits higher molecular weight and likely improved water solubility compared to non-salt forms .

Biological Activity

trans-N1,N1-dimethylcyclobutane-1,3-diamine is a cyclic diamine with the chemical formula C6H14N2. Its unique structural features, including a cyclobutane ring and two dimethylated amine groups, make it a compound of interest in various fields, particularly in coordination chemistry and medicinal applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound is synthesized through methods such as nucleophilic substitution reactions involving 1,3-dibromocyclobutane and dimethylamine in the presence of a base like sodium hydroxide. The resulting compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions, which are crucial for its biological activity.

The biological activity of this compound primarily involves its role as a ligand that can bind to metal ions. This binding capability allows it to form stable complexes that exhibit specific catalytic or biological activities. The exact pathways and molecular targets depend on the context in which the compound is utilized .

1. Coordination Chemistry

The compound's ability to act as a ligand makes it useful in coordination chemistry. It can form complexes with various metal ions, which are essential for catalysis and biological functions. These metal complexes can exhibit enhanced stability and reactivity compared to their free metal counterparts .

2. Drug Development

Research indicates that this compound has potential applications in drug development. Its structural properties allow it to serve as a building block for synthesizing biologically active molecules. The formation of metal-based drugs utilizing this compound is an area of ongoing investigation due to its promising interactions with biological targets .

Case Studies

Several studies have investigated the biological implications of this compound:

  • Metal Complex Formation : A study demonstrated that the compound could form stable complexes with transition metals like copper and nickel. These complexes showed enhanced catalytic activity in various organic transformations, suggesting potential applications in synthetic chemistry and pharmacology .
  • Therapeutic Potential : Another research focused on synthesizing derivatives of this compound that exhibited anti-cancer properties. The derivatives were tested against different cancer cell lines, showing promising results in inhibiting cell proliferation .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeKey FeaturesBiological Activity
trans-N,N-dimethylcyclohexane-1,2-diamine Cyclohexane derivativeSimilar amine functionalityLimited studies on metal complexation
N,N-dimethyl-1,2-ethanediamine Open-chain diamineSimpler structureUsed in various organic syntheses
This compound Cyclobutane derivativeUnique cyclobutane structure with steric propertiesPotential for drug development and catalysis

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